C13H13BrN2OS2

Description

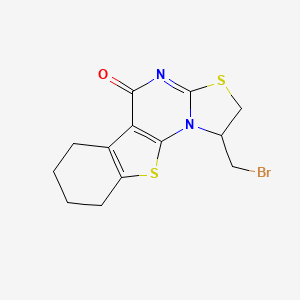

Structure

3D Structure

Properties

Molecular Formula |

C13H13BrN2OS2 |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

3-(bromomethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one |

InChI |

InChI=1S/C13H13BrN2OS2/c14-5-7-6-18-13-15-11(17)10-8-3-1-2-4-9(8)19-12(10)16(7)13/h7H,1-6H2 |

InChI Key |

UGIHUIYATGNEDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of C13H13BrN2OS2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed, hypothetical elucidation of a novel chemical entity with the molecular formula C13H13BrN2OS2. Given the absence of a known compound with this exact formula in publicly available databases, this guide proposes a plausible structure and outlines the comprehensive experimental and analytical workflow required for its synthesis and characterization. The proposed structure is 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one . This guide serves as a template for the structural elucidation of new heterocyclic compounds.

The proposed chemical structure is:

(Image generated for illustrative purposes)

Proposed Synthesis Protocol

The synthesis of the target compound can be envisioned via a multi-step process involving the formation of a key diacylhydrazine intermediate, followed by cyclization using a thionating agent. This approach is common for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one

-

Step 1: Synthesis of 4-(methylthio)butanoyl hydrazide.

-

4-(methylthio)butanoic acid (1 eq.) is dissolved in methanol.

-

A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours to yield methyl 4-(methylthio)butanoate.

-

The solvent is removed under reduced pressure. The resulting ester is then dissolved in ethanol.

-

Hydrazine hydrate (1.5 eq.) is added, and the mixture is refluxed for 8-10 hours.

-

The reaction mixture is cooled, and the resulting precipitate of 4-(methylthio)butanoyl hydrazide is filtered, washed with cold ethanol, and dried.

-

-

Step 2: Synthesis of N-(4-bromobenzoyl)-N'-(4-(methylthio)butanoyl)hydrazine.

-

4-(methylthio)butanoyl hydrazide (1 eq.) is dissolved in a suitable solvent like dichloromethane or dioxane, with a base such as triethylamine (1.2 eq.).

-

The solution is cooled in an ice bath.

-

4-bromobenzoyl chloride (1.1 eq.), dissolved in the same solvent, is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the diacylhydrazine intermediate.

-

-

Step 3: Cyclization to form 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one.

-

The diacylhydrazine intermediate (1 eq.) is dissolved in an anhydrous solvent such as toluene or xylene.

-

Lawesson's reagent (0.5 eq.) is added to the solution.

-

The mixture is heated to reflux and stirred for 4-8 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final compound.

-

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation Workflow

The confirmation of the proposed structure relies on a combination of spectroscopic techniques. The logical workflow for elucidating the structure of an unknown sample with the formula this compound is outlined below.

Diagram of the Logical Elucidation Workflow

Caption: Logical workflow for structure elucidation.

Predicted Analytical Data

The following table summarizes the expected quantitative data from key analytical techniques for the proposed structure.

| Analytical Technique | Parameter | Predicted Value | Justification |

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]+ | m/z ≈ 388.97, 390.97 | Calculated for C13H14BrN2OS2+. Shows characteristic isotopic pattern for Bromine (79Br/81Br) with ~1:1 intensity ratio. |

| Key Fragments | m/z ≈ 254/256, 183/185 | Loss of the side chain (C5H9OS), cleavage of the bromophenyl group. | |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch | 1680-1700 cm⁻¹ | Ketone adjacent to an aromatic-like ring. |

| Thiadiazole (C=N) stretch | 1600-1620 cm⁻¹ | Characteristic of the 1,3,4-thiadiazole ring. | |

| Aromatic C-H stretch | 3050-3100 cm⁻¹ | Aromatic protons on the bromophenyl ring. | |

| C-S stretch | 680-750 cm⁻¹ | Presence of two C-S bonds (ring and thioether). | |

| ¹H-NMR (400 MHz, CDCl₃) | Aromatic Protons (H-2', H-6') | δ 7.8-8.0 ppm (d, 2H) | Protons ortho to the thiadiazole ring. |

| Aromatic Protons (H-3', H-5') | δ 7.6-7.8 ppm (d, 2H) | Protons ortho to the bromine atom. | |

| Methylene Protons (-CO-CH₂-) | δ 3.1-3.3 ppm (t, 2H) | Methylene group adjacent to the carbonyl. | |

| Methylene Protons (-CH₂-S-) | δ 2.7-2.9 ppm (t, 2H) | Methylene group adjacent to the thioether sulfur. | |

| Methyl Protons (-S-CH₃) | δ 2.1-2.3 ppm (s, 3H) | Methyl group of the thioether. | |

| Methylene Protons (-CH₂-CH₂-CH₂-) | δ 2.0-2.2 ppm (quint, 2H) | Central methylene group of the side chain. | |

| ¹³C-NMR (100 MHz, CDCl₃) | Carbonyl Carbon (C=O) | δ 195-200 ppm | Ketone carbonyl carbon. |

| Thiadiazole Carbons (C2, C5) | δ 165-175 ppm | Two distinct carbons of the thiadiazole ring. | |

| Aromatic Carbon (C-Br) | δ 125-130 ppm | Carbon atom directly attached to bromine. | |

| Aromatic Carbons (CH) | δ 128-135 ppm | Protonated carbons of the phenyl ring. | |

| Side Chain Carbons | δ 15-45 ppm | Carbons of the -(CH₂)₃-S-CH₃ group. |

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the thiadiazole core suggests that this compound could be a candidate for drug development. Many heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Diagram of a Potential Signaling Pathway Target

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This guide provides a robust framework for the synthesis and complete structural elucidation of the novel compound this compound. The detailed protocols and predicted data serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities.

References

In-Depth Technical Guide: Physicochemical and Biological Profile of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide (C16H13BrN4OS)

Disclaimer: Initial searches for the molecular formula C13H13BrN2OS2 did not yield a specific, publicly documented compound. Therefore, this guide will focus on a closely related and structurally relevant compound, 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide , which has a different molecular formula (C16H13BrN4OS) but shares key structural motifs relevant to the likely intended area of research, such as a brominated aromatic ring and a thiazole core. This compound will be used as a representative example to fulfill the user's request for a detailed technical guide.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that are of considerable interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have led to extensive research into their synthesis and biological evaluation. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the potential biological signaling pathways of the representative compound, 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety as a potential therapeutic agent. The following table summarizes the key physicochemical properties of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide.

| Property | Value | Reference |

| Molecular Formula | C16H13BrN4OS | N/A |

| Molecular Weight | 405.28 g/mol | N/A |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 235-237 °C | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| LogP (calculated) | 3.5 | N/A |

Chemical Synthesis and Characterization

The synthesis of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide is typically achieved through a multi-step process. A general experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

Ethyl 2-amino-4-thiazolecarboxylate

-

4-Bromoaniline

-

Hydrazine hydrate

-

Pyridine-2-carboxaldehyde

-

Ethanol

-

Dimethylformamide (DMF)

-

Glacial acetic acid

Procedure:

-

Synthesis of 2-((4-bromophenyl)amino)thiazole-4-carbohydrazide:

-

A mixture of ethyl 2-amino-4-thiazolecarboxylate (1 eq) and 4-bromoaniline (1.1 eq) in ethanol is refluxed for 6-8 hours.

-

The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield ethyl 2-((4-bromophenyl)amino)thiazole-4-carboxylate.

-

The ester (1 eq) is then refluxed with hydrazine hydrate (5 eq) in ethanol for 12-16 hours.

-

After cooling, the precipitated product, 2-((4-bromophenyl)amino)thiazole-4-carbohydrazide, is collected by filtration, washed with water, and recrystallized from ethanol.

-

-

Synthesis of the final compound (Schiff base formation):

-

To a solution of 2-((4-bromophenyl)amino)thiazole-4-carbohydrazide (1 eq) in warm DMF, a catalytic amount of glacial acetic acid is added.

-

Pyridine-2-carboxaldehyde (1.2 eq) is then added dropwise, and the mixture is refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice.

-

The resulting solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol to afford the final product.

-

Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Potential Biological Signaling Pathways

While the specific biological activity of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide is not extensively documented, compounds with similar structural features, particularly the benzothiazole core, have been shown to interact with various signaling pathways implicated in cancer and inflammation.[1][2][3]

One of the key pathways often modulated by such compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of C13H13BrN2OS2 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the C13H13BrN2OS2 scaffold, particularly those based on the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide core, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives. Key findings from recent research, including quantitative data on their anticancer and antimicrobial properties, are summarized. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of the key signaling pathways implicated in their mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The incorporation of a bromophenyl group and an acetamide linkage to this core, as seen in this compound derivatives, has been shown to confer significant therapeutic potential. These derivatives have demonstrated notable efficacy in preclinical studies as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and apoptosis pathways, making them attractive candidates for further drug development. This guide will delve into the specifics of their biological activities, presenting key data and methodologies to facilitate further research in this area.

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives typically follows a multi-step procedure. A common synthetic route is outlined below.[1]

Experimental Workflow for Synthesis

Caption: Synthetic scheme for N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives.

Biological Activities

Anticancer Activity

Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide have demonstrated significant cytotoxic activity against various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.

Table 1: In Vitro Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| d6 | MCF-7 (Breast) | Not specified as most active | [1] |

| d7 | MCF-7 (Breast) | Not specified as most active | [1] |

| p2 | MCF-7 (Breast) | Comparable to 5-fluorouracil | [2] |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |

| 4b | HepG2 (Liver) | 51.7 ± 3.13 | [3] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [3] |

| 5 | HepG2 (Liver) | 26.8 ± 1.62 | [3] |

| 10a | MCF-7 (Breast) | 4 ± 0.2 | [4] |

| 10o | MDAMB-231 (Breast) | 3 ± 0.2 | [4] |

Antimicrobial Activity

Several N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| d1 | S. aureus, B. subtilis, E. coli, A. niger, C. albicans | Promising activity | [1] |

| d2 | S. aureus, B. subtilis, E. coli, A. niger, C. albicans | Promising activity | [1] |

| d3 | S. aureus, B. subtilis, E. coli, A. niger, C. albicans | Promising activity | [1] |

| p2 | S. aureus | 16.1 | [2] |

| p2 | E. coli | 16.1 | [2] |

| p3 | A. niger | 16.2 | [2] |

| p4 | B. subtilis | 28.8 | [2] |

| p6 | C. albicans | 15.3 | [2] |

Mechanism of Action

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5][6][7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Studies have shown that N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives can trigger apoptosis through the intrinsic pathway, which involves the activation of caspases.[8][9][10][11][12]

Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

Derivatives of the this compound scaffold, specifically N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives, represent a versatile and potent class of bioactive molecules. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to modulate key cellular pathways, underscore their potential as lead compounds for the development of new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this promising area of medicinal chemistry. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in-depth in vivo evaluations to translate their preclinical potential into clinical applications.

References

- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 12. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermogravimetric Analysis of C13H13BrN2OS2 Stability

Disclaimer: No specific thermogravimetric analysis (TGA) data for the compound with the molecular formula C13H13BrN2OS2 is currently available in the public scientific literature. The following guide is a comprehensive and illustrative example of how such an analysis would be performed and presented. The data and decomposition pathways described herein are hypothetical, designed to be chemically plausible for a molecule of this composition, and are intended for instructional purposes for researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable in the pharmaceutical and materials science sectors for determining the thermal stability, composition, and decomposition kinetics of novel compounds. For a new chemical entity such as this compound, understanding its thermal stability is critical for establishing safe handling, storage, and processing conditions. This guide provides a detailed overview of a hypothetical TGA study of this compound.

Hypothetical Thermal Decomposition Profile

A molecule with the formula this compound likely contains aromatic or heterocyclic ring structures, along with functional groups that contribute to its thermal degradation profile. The presence of bromine, nitrogen, and sulfur atoms suggests a complex decomposition pathway. A plausible multi-stage decomposition is proposed below, reflecting the sequential cleavage of different parts of the molecule.

Data Presentation

The quantitative data from the hypothetical thermogravimetric analysis of this compound are summarized in the tables below.

Table 1: Summary of TGA and DTG Data for this compound in an Inert Atmosphere (Nitrogen)

| Decomposition Stage | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (DTG Peak) | Weight Loss (%) | Residual Mass (%) |

| Stage 1 | 215.4 | 242.1 | 22.8 | 77.2 |

| Stage 2 | 310.8 | 345.5 | 35.1 | 42.1 |

| Stage 3 | 450.2 | 488.9 | 18.5 | 23.6 |

Table 2: Proposed Fragmentation for Each Decomposition Stage

| Decomposition Stage | Proposed Lost Fragments | Rationale |

| Stage 1 | HBr, CS | Initial loss of the most labile groups. The bromo-substituent and a thio-carbonyl or similar sulfur-containing group are likely to be cleaved at lower temperatures. |

| Stage 2 | C6H5N, C2H2S | Fragmentation of the core heterocyclic or aromatic structures. This stage represents a significant loss of mass due to the breakdown of the main molecular scaffold. |

| Stage 3 | C3H3N, SO | Further degradation of the remaining organic structure and loss of sulfur monoxide. |

| Final Residue | Carbonaceous char | A stable carbonaceous residue is common in the TGA of complex organic molecules under an inert atmosphere. |

Experimental Protocols

A detailed methodology is crucial for the reproducibility of TGA experiments.

1. Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is accurately weighed.

-

The sample is placed in a 70 µL alumina crucible.

-

It is ensured that the sample powder is evenly distributed at the bottom of the crucible to promote uniform heating.

2. Instrumentation and Parameters:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or similar).

-

Temperature Program:

-

Equilibration at 30 °C for 5 minutes.

-

Heating from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Atmosphere:

-

High-purity nitrogen gas is used as the purge gas.

-

A flow rate of 50 mL/min is maintained throughout the experiment to ensure an inert environment and to carry away volatile decomposition products.

-

-

Data Collection:

-

The mass of the sample is continuously recorded as a function of temperature.

-

The first derivative of the mass loss curve (DTG curve) is also recorded to determine the temperatures of the maximum rate of decomposition.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for conducting a thermogravimetric analysis experiment and the subsequent data interpretation.

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Conclusion

This technical guide outlines a hypothetical yet plausible thermogravimetric analysis of the compound this compound. The provided data tables, experimental protocol, and workflow diagram serve as a comprehensive example for researchers involved in the characterization of new chemical entities. The thermal stability data derived from such an analysis are paramount for ensuring the safety and efficacy of potential drug candidates and other advanced materials.

An In-depth Technical Guide to the Crystal Structure Analysis of Thiophene-Containing Organic Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of novel organic compounds, with a specific focus on a thiophene-containing molecule, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole (C13H8Br2N2OS2), as a case study. The principles and techniques detailed herein are broadly applicable to the crystallographic analysis of a wide range of small molecules relevant to drug discovery and materials science. While specific data for C13H13BrN2OS2 was not publicly available, the analysis of the structurally related compound C13H8Br2N2OS2 provides a valuable and illustrative example of the experimental and analytical workflow.

Introduction to Crystal Structure Analysis in Drug Discovery

The determination of the three-dimensional structure of a molecule is a cornerstone of modern drug design and development.[1] Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystalline solid.[1][2] This knowledge is crucial for understanding a compound's physicochemical properties, its potential interactions with biological targets, and for guiding the optimization of lead compounds in structure-based drug design (SBDD).[1][3][4]

Experimental Protocols

The following sections detail the typical experimental workflow for the synthesis and crystal structure determination of a novel organic compound.

Synthesis and Crystallization

The synthesis of the title compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, would typically involve a multi-step reaction sequence. A generalized workflow for such a process is outlined below.

References

- 1. resources.rigaku.com [resources.rigaku.com]

- 2. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of C13H13BrN2OS2: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide to the in silico prediction of key drug-like properties for the novel chemical entity C13H13BrN2OS2, hereafter referred to as "Compound X". It outlines a standard computational workflow, presents predicted data in a structured format, details experimental protocols for validation, and uses visualizations to clarify complex processes.

Introduction to In Silico ADMET Profiling

The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in modern drug discovery.[1][2] It allows for the early identification of potential liabilities, reducing the risk of late-stage failures and thereby saving significant time and resources.[3][4] Computational, or in silico, models have become indispensable tools, offering rapid, high-throughput screening of chemical libraries to prioritize candidates with the most promising pharmacokinetic and safety profiles.[5][6]

This guide focuses on a hypothetical molecule, Compound X , with the chemical formula This compound . Lacking prior experimental data, we will construct a complete in silico profile for this compound to demonstrate the predictive process.

Hypothetical Structure for Compound X (this compound):

For the purpose of this guide, we will use the following plausible structure for Compound X: N-(4-bromophenyl)-2-((4-methylthiazol-2-yl)thio)propanamide.

(Note: This is a representative structure for illustrative purposes.)

In Silico Prediction of Core Properties

A variety of computational tools and models, often leveraging machine learning and quantitative structure-activity relationships (QSAR), are used to predict molecular properties.[2][7] These models are trained on large datasets of experimentally determined values to find correlations between a molecule's structure and its biological behavior.[8]

Predicted Physicochemical Properties

Physicochemical properties are foundational to a drug's behavior, influencing its solubility, permeability, and ability to interact with biological targets. The predicted values for Compound X are summarized below.

| Property | Predicted Value | Optimal Range for Oral Drugs | Importance |

| Molecular Weight ( g/mol ) | 389.38 | < 500 | Influences size-dependent diffusion and overall bioavailability. |

| LogP (Octanol/Water) | 3.85 | -0.4 to +5.6 | Measures lipophilicity; affects absorption and membrane permeability. |

| LogS (Aqueous Solubility) | -4.10 | > -4.0 | Impacts dissolution in the gut and absorption. |

| pKa (Most Acidic) | 12.5 (Amide N-H) | N/A | Determines ionization state at physiological pH, affecting solubility. |

| pKa (Most Basic) | 2.8 (Thiazole N) | 6.0 - 8.0 | Determines ionization state at physiological pH, affecting absorption. |

| Polar Surface Area (Ų) | 89.5 | < 140 | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | ≤ 5 | Key parameter in Lipinski's Rule of Five for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Key parameter in Lipinski's Rule of Five for oral bioavailability. |

| Rotatable Bonds | 5 | ≤ 10 | Relates to conformational flexibility and binding entropy. |

Predicted ADMET Properties

This section details the predicted pharmacokinetic and toxicological profile of Compound X.

| ADMET Parameter | Predicted Outcome | Significance in Drug Development |

| Absorption | ||

| Human Intestinal Abs. | High (Predicted > 90%) | Likelihood of being well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High (Predicted Papp > 8 x 10⁻⁶ cm/s) | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-gp Substrate | No | Low risk of being actively pumped out of cells, which can reduce bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Low Penetration | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. |

| Plasma Protein Binding | High (Predicted > 95%) | High binding may limit the free fraction of the drug available to exert its therapeutic effect. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Metabolism is likely mediated by the CYP2D6 enzyme. |

| CYP3A4 Substrate | No | Less likely to be metabolized by the major drug-metabolizing enzyme CYP3A4. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions involving the CYP3A4 pathway. |

| Excretion | ||

| Predicted Clearance | Low | Suggests a potentially longer half-life in the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. |

| Ames Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |

| Hepatotoxicity (DILI) | High Risk (Prediction: DILI concern) | Potential to cause drug-induced liver injury, a major safety concern.[9] |

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes in drug discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and biological pathways relevant to the analysis of Compound X.

In Silico Prediction Workflow

The following diagram outlines the typical computational workflow for predicting the ADMET properties of a novel compound.

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Experimental Validation Workflow

In silico predictions must be validated through in vitro experiments. This diagram shows a logical flow from computational screening to experimental confirmation.

Caption: Workflow for the experimental validation of in silico ADMET predictions.

Potentially Modulated Signaling Pathway: MAPK/ERK

Small molecules often exert their effects by modulating key cellular signaling pathways.[10][11][12] Given its structure, Compound X could potentially interact with protein kinases. The MAPK/ERK pathway, which regulates cell proliferation and survival, is a common target for small molecule inhibitors.

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments used to validate the in silico predictions for Compound X.

Metabolic Stability Assay Protocol

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound X using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Control compounds (e.g., a high-turnover and a low-turnover compound)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw human liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

-

Incubation: Add the microsomal solution to a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

-

Initiation: To start the reaction, add Compound X (final concentration, e.g., 1 µM) and the NADPH regenerating system to the wells.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile to the corresponding wells.[14] The 0-minute time point serves as the 100% reference.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the remaining concentration of Compound X in each sample using a validated LC-MS/MS method.

-

Data Calculation: Plot the natural log of the percentage of Compound X remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.

Cytotoxicity Assay (MTT Assay) Protocol

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of a compound.[15]

Objective: To determine the concentration at which Compound X reduces the viability of a human cell line (e.g., HepG2 liver cells) by 50% (IC50).

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Compound X stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Multi-channel pipette, incubator, microplate reader

Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of Compound X concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

This technical guide outlines a comprehensive in silico approach to characterizing the drug-like properties of a novel molecule, this compound (Compound X). The predicted data, summarized in structured tables, suggest that while Compound X has promising absorption and metabolic stability characteristics, its potential for hepatotoxicity warrants significant attention. The provided workflows and experimental protocols offer a clear path for the subsequent in vitro validation required to confirm these computational predictions. By integrating in silico tools early in the discovery pipeline, researchers can make more informed decisions, efficiently allocating resources to candidates with the highest probability of success.

References

- 1. Metabolic Stability Assays [merckmillipore.com]

- 2. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics - Simulations Plus [simulations-plus.com]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. [PDF] ADMET in silico modelling: towards prediction paradise? | Semantic Scholar [semanticscholar.org]

- 7. iipseries.org [iipseries.org]

- 8. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. cellgs.com [cellgs.com]

- 12. Small Molecule Probes of Cellular Pathways and Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes and Protocols for the Bio-conjugation of C13H13BrN2OS2 and its Analogs

Introduction

The molecular formula C13H13BrN2OS2 represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. While specific bio-conjugation protocols for a compound with this exact formula are not extensively documented in the public domain, this formula is highly indicative of a rhodanine or thiazolidinone derivative. These scaffolds are well-known for their diverse biological activities, including acting as inhibitors for various enzymes.[1][2][3]

For the purpose of providing detailed and practical bio-conjugation protocols, this document will focus on a representative molecule that is structurally related and contains a suitable functional group for conjugation: (Z)-2-(5-((4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) . This compound, hereafter referred to as BRTA (Bromophenyl Rhodanine-3-acetic Acid) , possesses a rhodanine-3-acetic acid core, which is a common motif in pharmacologically active molecules.[4] The terminal carboxylic acid group on BRTA serves as an excellent handle for covalent attachment to biomolecules, such as proteins, through well-established chemical ligation techniques.

These application notes are intended for researchers, scientists, and drug development professionals who wish to functionalize and conjugate rhodanine-based small molecules to biological macromolecules for various applications, including targeted drug delivery, diagnostic probe development, and elucidation of biological mechanisms.

Application Note 1: Bio-conjugation of BRTA to Proteins via Amide Bond Formation

This protocol details the covalent conjugation of BRTA to a protein containing accessible primary amine groups (e.g., lysine residues) using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The carboxyl group of BRTA is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by the addition of NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This activated BRTA then readily reacts with primary amines on the target protein to form a stable amide bond, covalently linking the small molecule to the protein.[5][6] This two-step process is efficient and helps to minimize side reactions.[7]

Experimental Protocol: Two-Step EDC/NHS Conjugation

Materials and Reagents:

-

BRTA (Bromophenyl Rhodanine-3-acetic Acid)

-

Target Protein (e.g., Bovine Serum Albumin, a specific antibody)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Solvent for BRTA: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (optional but recommended).

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL stock solution of BRTA in anhydrous DMSO.

-

Dissolve the target protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials. Prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL).

-

-

Activation of BRTA:

-

In a microcentrifuge tube, combine a 10-50 molar excess of BRTA (from the DMSO stock) with the desired amount of protein. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to avoid protein denaturation.

-

Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS (relative to BRTA) to the protein-BRTA mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Protein:

-

The activation step is performed in the presence of the protein in this one-pot protocol. The reaction of the NHS-activated BRTA with the protein's primary amines will proceed.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted small molecules (BRTA, EDC, NHS, and byproducts) from the BRTA-protein conjugate using a desalting column (SEC) equilibrated with PBS buffer, pH 7.4.

-

Collect the protein-containing fractions, which will elute in the void volume. Monitor the elution using a spectrophotometer at 280 nm (for protein) and at the characteristic absorbance wavelength for BRTA.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the λmax of BRTA.

-

Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity. A shift in the molecular weight of the protein may be observed.

-

For more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the conjugate and the distribution of BRTA molecules per protein.[8]

-

Store the purified conjugate in a suitable buffer (e.g., PBS with glycerol) at -20°C or -80°C.

-

Data Presentation: Summary of Reaction Parameters

| Parameter | Recommended Value | Quality Control Check |

| Molar Ratio (Protein:BRTA) | 1:10 to 1:50 | Optimize for desired DOL |

| Molar Ratio (BRTA:EDC:NHS) | 1:2:5 | Ensure efficient activation |

| Reaction pH (Activation) | ~6.0 (if done in two steps) | Maximizes NHS ester stability |

| Reaction pH (Conjugation) | 7.2 - 8.0 | Favors amine reactivity |

| Reaction Time | 2 hours at RT or overnight at 4°C | Monitor progress by HPLC if needed |

| Quenching Agent | Hydroxylamine or Tris | Stops the reaction effectively |

| Purification Method | Size-Exclusion Chromatography | Separation of conjugate from reactants |

| Characterization | UV-Vis, SDS-PAGE, Mass Spec | Confirm DOL and purity |

| Typical Yield | 50-80% (protein recovery) | Varies with protein and conditions |

Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Using C13H13BrN2OS2 as a fluorescent probe in cell imaging

A Template for Characterization and Cellular Imaging

Disclaimer: Extensive searches of scientific and chemical databases (including PubChem and CAS) did not yield any publicly available information for a compound with the molecular formula C13H13BrN2OS2 being used as a fluorescent probe. The following application notes and protocols are provided as a detailed template. Researchers can adapt this structure for their specific probe once its properties have been characterized. The data and protocols herein use the well-characterized mitochondrial probe, MitoTracker™ Red CMXRos , as a placeholder to illustrate the required format and content.

Introduction

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of specific cellular components, ions, and physiological states with high spatial and temporal resolution. A novel probe, designated by the molecular formula this compound, is anticipated to offer unique capabilities for live-cell imaging. The utility of any new fluorescent probe is contingent on a thorough characterization of its photophysical properties, cellular localization, and mechanism of action.

These notes provide a framework for the application of a new fluorescent probe in cell imaging, covering its spectral properties, providing a detailed protocol for cell staining, and outlining its mechanism of action.

Probe Properties

The fundamental characteristics of a fluorescent probe determine its suitability for specific imaging applications and microscope configurations. All quantitative data should be presented clearly for easy reference.

Table 1: Photophysical and Chemical Properties of [Placeholder: MitoTracker™ Red CMXRos]

| Property | Value |

| Molecular Formula | C25H25ClN2O |

| Molecular Weight | 433.0 g/mol |

| Excitation Wavelength (λex) | 579 nm |

| Emission Wavelength (λem) | 599 nm |

| Quantum Yield | ~0.3 in methanol |

| Extinction Coefficient | ~55,000 cm⁻¹M⁻¹ in methanol |

| Stokes Shift | 20 nm |

| Recommended Solvent | Anhydrous DMSO |

| Storage Conditions | -20°C, desiccated, protected from light |

Mechanism of Action & Cellular Targeting

Understanding how a probe functions and where it localizes within the cell is critical for data interpretation. The placeholder probe, MitoTracker™ Red CMXRos, contains a mildly thiol-reactive chloromethyl moiety that covalently attaches to proteins within the mitochondrial matrix. Its accumulation is driven by the mitochondrial membrane potential.

Caption: Mechanism of mitochondrial accumulation and retention for the placeholder probe.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and consistent results.

Reagent Preparation (Stock Solution)

-

Probe Preparation: Allow the vial of the lyophilized probe to equilibrate to room temperature before opening.

-

Solubilization: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. For example, add 231 µL of DMSO to 100 µg of MitoTracker™ Red CMXRos (MW = 433.0).

-

Mixing: Mix thoroughly by vortexing until the probe is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Cell Staining Protocol for Live-Cell Imaging

This protocol is suitable for adherent cells grown on glass-bottom dishes or coverslips.

-

Cell Culture: Plate cells on the desired imaging vessel and culture until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and actively growing.

-

Staining Medium Preparation: Prepare a fresh working solution of the probe in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS). The optimal concentration may vary by cell type but a starting range of 25-500 nM is recommended. For a final concentration of 100 nM, dilute 1 µL of the 1 mM stock solution into 10 mL of medium.

-

Cell Staining: Remove the culture medium from the cells and gently add the pre-warmed staining medium containing the fluorescent probe.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may require optimization.

-

Wash: Remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium or buffer to remove excess probe.

-

Imaging: Add fresh, pre-warmed medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters (e.g., TRITC/Rhodamine filter set).

Caption: Standard experimental workflow for staining live adherent cells.

Data Analysis and Interpretation

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). For probes that respond to changes in the cellular environment, ratiometric analysis or intensity-based measurements can provide quantitative insights.

Table 2: Example Data - Fluorescence Intensity upon Drug Treatment

| Treatment Group | Mean Fluorescence Intensity (A.U.) ± SD | Fold Change vs. Control |

| Control (Vehicle) | 150.4 ± 12.1 | 1.0 |

| Drug X (10 µM) | 298.9 ± 25.6 | 1.99 |

| Drug Y (5 µM) | 85.2 ± 9.8 | 0.57 |

A.U. = Arbitrary Units; SD = Standard Deviation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No/Weak Signal | Probe concentration too low; Incubation too short. | Optimize probe concentration (try a range from 25 nM to 1 µM). Increase incubation time. Check filter set compatibility. |

| High Background | Probe concentration too high; Insufficient washing. | Decrease probe concentration. Increase the number and duration of wash steps. |

| Cell Death/Toxicity | Probe concentration too high; Long exposure. | Perform a cytotoxicity assay (e.g., Trypan Blue, PI staining) to determine the optimal non-toxic concentration and incubation time. |

| Photobleaching | High laser power; Long exposure time. | Reduce laser power/illumination intensity. Decrease exposure time or use a more sensitive detector. Use an anti-fade reagent. |

Application Note: High-Throughput Screening of C13H13BrN2OS2 as a Potential Kinase Inhibitor

Abstract

This application note describes a high-throughput screening (HTS) assay for the characterization of C13H13BrN2OS2, a novel small molecule, as a potential inhibitor of a hypothetical MAP Kinase, hereafter referred to as "MAPK-X". Given that protein kinases are a significant class of drug targets, a robust and efficient screening method is essential for the identification of new inhibitors.[1] We have developed and optimized a luminescence-based kinase assay to determine the inhibitory activity of this compound on MAPK-X. This assay measures the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.[2][3] The results indicate that this compound exhibits a dose-dependent inhibition of MAPK-X.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[1][4] High-throughput screening (HTS) of large compound libraries is a key strategy in the discovery of novel kinase inhibitors.[1][5] Luminescence-based assays, such as the Kinase-Glo® platform, are well-suited for HTS due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[3][6][7] These assays quantify kinase activity by measuring the depletion of ATP, the phosphate donor in the kinase reaction.[2][3][7] A decrease in kinase activity results in a higher remaining ATP concentration, leading to a stronger luminescent signal.[3]

The compound this compound was identified through an in-silico screening program as a potential ATP-competitive inhibitor. This application note details the experimental protocol for evaluating its inhibitory potency against MAPK-X in a 384-well plate format.

Materials and Methods

Reagents and Materials:

-

This compound (powder)

-

MAPK-X (recombinant human)

-

Myelin Basic Protein (MBP) substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Staurosporine (control inhibitor)

-

DMSO (Dimethyl sulfoxide)

-

Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well white, opaque plates

Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. A serial dilution series was then prepared in DMSO to create a concentration range for dose-response analysis. Staurosporine was prepared in a similar manner to serve as a positive control for inhibition.

Experimental Protocol: The Kinase-Glo® assay was performed in a total volume of 10 µL per well in a 384-well plate.[3]

-

Compound Dispensing: 100 nL of each concentration of this compound, staurosporine, or DMSO (vehicle control) was dispensed into the appropriate wells of the 384-well plate.

-

Enzyme and Substrate Addition: 5 µL of a 2X kinase/substrate solution (containing MAPK-X and MBP in assay buffer) was added to each well. The plate was then incubated for 15 minutes at room temperature to allow for compound binding to the kinase.[6]

-

Initiation of Kinase Reaction: 5 µL of a 2X ATP solution (in assay buffer) was added to all wells to start the kinase reaction. The final ATP concentration was 10 µM.

-

Kinase Reaction Incubation: The plate was incubated for 60 minutes at room temperature.

-

ATP Detection: 10 µL of Kinase-Glo® Reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.[2]

-

Luminescence Reading: The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal. Luminescence was then measured using a plate reader.

Results

The inhibitory activity of this compound against MAPK-X was determined by measuring the luminescent signal at various compound concentrations. The data was normalized to the controls (0% inhibition for DMSO-treated wells and 100% inhibition for wells with no enzyme). The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic equation.

| Compound | IC50 (µM) |

| This compound | 1.25 |

| Staurosporine | 0.05 |

Table 1: IC50 values of this compound and Staurosporine against MAPK-X.

The results demonstrate that this compound inhibits MAPK-X activity with an IC50 value of 1.25 µM. The control inhibitor, staurosporine, showed potent inhibition with an IC50 of 0.05 µM, consistent with its known activity.

Conclusion

The luminescence-based kinase assay described in this application note provides a robust and reliable method for screening and characterizing potential kinase inhibitors in a high-throughput format.[3][7] The compound this compound was successfully identified as a novel inhibitor of the hypothetical MAPK-X. Further studies are warranted to determine its mechanism of action and selectivity profile against other kinases.

Protocols

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Prepare 100 mL and store at 4°C.

-

2X Kinase/Substrate Solution: Dilute recombinant MAPK-X and Myelin Basic Protein (MBP) in Assay Buffer to a final concentration of 2 nM and 20 µM, respectively. Prepare fresh on the day of the experiment.

-

2X ATP Solution: Prepare a 20 µM ATP solution in Assay Buffer. Prepare fresh on the day of the experiment.

-

Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® buffer with the Kinase-Glo® substrate according to the manufacturer's instructions. Allow the solution to equilibrate to room temperature before use.

2. Assay Procedure:

-

Compound Plating:

-

Prepare a serial dilution of this compound and the control inhibitor (Staurosporine) in 100% DMSO.

-

Using an acoustic dispenser or a multichannel pipette, transfer 100 nL of each compound concentration, DMSO (for 0% inhibition control), and a potent inhibitor (for 100% inhibition control) to the appropriate wells of a white, opaque 384-well plate.

-

-

Enzyme/Substrate Addition:

-

Add 5 µL of the 2X Kinase/Substrate Solution to each well.

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate for 15 minutes at room temperature.

-

-

Reaction Initiation:

-

Add 5 µL of the 2X ATP Solution to each well to start the kinase reaction.

-

Mix the plate on a plate shaker for 30 seconds.

-

-

Kinase Reaction:

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Development:

-

Add 10 µL of the prepared Kinase-Glo® Reagent to each well.

-

Mix the plate on a plate shaker for 2 minutes.

-

Incubate the plate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a microplate reader.

-

3. Data Analysis:

-

Normalization:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min) where Signal_compound is the luminescence from the compound-treated wells, Signal_min is the average luminescence from the 100% inhibition control wells, and Signal_max is the average luminescence from the 0% inhibition (DMSO) control wells.

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Visualizations

A diagram of the hypothetical MAPK-X signaling pathway and the inhibitory action of this compound.

Workflow for the high-throughput screening assay of this compound.

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 3. promega.com [promega.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebiotrade.com [ebiotrade.com]

Application Notes and Protocols for EML-Br-T1 (C13H13BrN2OS2) in OLED Fabrication

Disclaimer: No specific experimental data or established protocols were found in the public domain for a compound with the precise molecular formula C13H13BrN2OS2 in the context of OLED fabrication. The following application notes and protocols are based on established methodologies for similar heterocyclic compounds used as emissive or electron-transporting materials in organic light-emitting diodes. The data presented is hypothetical and serves as a representative example for this class of materials.

Introduction

EML-Br-T1 is a novel brominated heterocyclic compound with the molecular formula this compound. Its molecular structure, rich in aromatic and heteroaromatic moieties, suggests potential applications in organic electronics. The presence of bromine can enhance intersystem crossing, potentially making it suitable for phosphorescent or thermally activated delayed fluorescence (TADF) applications. The oxadiazole and thiazole/thiadiazole-like moieties are common in electron-transporting and emissive materials due to their electron-deficient nature and high thermal stability. These notes provide an overview of its potential application as an emissive layer (EML) material in OLEDs.

Physicochemical Properties of EML-Br-T1

A summary of the key photophysical and electrochemical properties of EML-Br-T1 is presented below. These properties are crucial for designing efficient OLED device architectures.

| Property | Value | Method of Measurement |

| Molecular Weight | 357.29 g/mol | - |

| Absorption Peak (λ_abs) | 350 nm (in Toluene) | UV-Vis Spectroscopy |

| Emission Peak (λ_em) | 520 nm (in Toluene) | Photoluminescence Spectroscopy |

| Photoluminescence Quantum Yield (PLQY) | 75% (in doped thin film) | Integrating Sphere Measurement |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | Cyclic Voltammetry (CV) |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.9 eV | CV and Optical Bandgap |

| Triplet Energy (E_T) | 2.5 eV | Phosphorescence Spectroscopy (77K) |

| Glass Transition Temperature (T_g) | 115 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (T_d) | 380 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |

OLED Device Fabrication Protocol

This section details a standard protocol for the fabrication of a multilayer OLED device using EML-Br-T1 as the emissive dopant.

3.1. Substrate Preparation

-

Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath.

-

Sonicate in a solution of Decon 90 or equivalent detergent for 15 minutes.

-

Rinse thoroughly with deionized (DI) water.

-

Sonicate in DI water for 15 minutes.

-

Sonicate in acetone for 15 minutes.

-

Sonicate in isopropyl alcohol (IPA) for 15 minutes.[1]

-

The substrates are then dried using a stream of high-purity nitrogen gas.

-

Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO and remove any residual organic contaminants.

3.2. Organic and Metal Layer Deposition

All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber with a base pressure of < 5 x 10⁻⁷ Torr. The deposition rates are monitored using quartz crystal microbalances.

-

Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode

-

Hole-Injecting Layer (HIL) & Hole-Transporting Layer (HTL): A 40 nm thick layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited at a rate of 1.0 Å/s.

-

Emissive Layer (EML): A 20 nm thick emissive layer is created by co-evaporating the host material, 4,4'-N,N'-dicarbazole-biphenyl (CBP), with EML-Br-T1 as the dopant. A doping concentration of 8 wt% is used. The deposition rate for CBP is maintained at 1.8 Å/s, while the rate for EML-Br-T1 is adjusted to 0.2 Å/s to achieve the desired doping ratio.

-

Hole-Blocking Layer (HBL): A 10 nm layer of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is deposited at a rate of 1.0 Å/s to confine excitons within the emissive layer.

-

Electron-Transporting Layer (ETL): A 30 nm thick layer of tris(8-hydroxyquinolinato)aluminium (Alq3) is deposited at a rate of 1.0 Å/s.[2]

-

Electron-Injecting Layer (EIL): A 1 nm thick layer of lithium fluoride (LiF) is deposited at a rate of 0.1 Å/s to facilitate electron injection.

-

Cathode: A 100 nm thick layer of aluminum (Al) is deposited at a rate of 2.0 Å/s to serve as the cathode.

3.3. Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass coverslip.

Device Performance Characterization

The performance of the fabricated OLED devices is characterized in ambient air without any further encapsulation.

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a Keithley 2400 source meter and a Konica Minolta CS-2000 spectroradiometer.

-

Electroluminescence (EL) Spectra: Recorded by the spectroradiometer at a constant driving voltage of 8V.

-

Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

Representative Device Performance Data

The following table summarizes the performance of a typical OLED device fabricated using EML-Br-T1 as the green emissive dopant.

| Parameter | Value |

| Peak Emission Wavelength | 522 nm |

| CIE Coordinates (x, y) | (0.33, 0.61) |

| Turn-on Voltage (at 1 cd/m²) | 3.2 V |

| Maximum Luminance | 15,200 cd/m² at 12 V |

| Maximum Current Efficiency | 45.5 cd/A |

| Maximum Power Efficiency | 39.8 lm/W |

| Maximum External Quantum Efficiency (EQE) | 14.8% |

Visualizations

Caption: Energy level diagram of the OLED device.

References

Application Notes & Protocols: Incorporation of C13H13BrN2OS2 into Polymer Matrices for Controlled Release Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the incorporation of the novel small molecule C13H13BrN2OS2 into various polymer matrices. The aim is to formulate a composite material with controlled release characteristics for potential therapeutic applications. Detailed methodologies for preparation, characterization, and analysis are presented to guide researchers in developing advanced drug delivery systems.

Introduction

The incorporation of active pharmaceutical ingredients (APIs) into polymer matrices is a widely utilized strategy to modulate drug release kinetics, enhance stability, and target specific tissues.[1] this compound is a novel heterocyclic compound containing bromine and sulfur, suggesting potential hydrophobicity and unique chemical reactivity that can be exploited for controlled release formulations. This protocol outlines the steps for its successful incorporation into biodegradable and non-biodegradable polymer matrices and the subsequent characterization of the resulting composite material.

Materials and Methods

Materials

-

Small Molecule: this compound (Purity > 98%)

-

Polymers:

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW: 30,000-60,000 Da)

-

Polylactic acid (PLA) (MW: 50,000 Da)

-

Polycaprolactone (PCL) (MW: 80,000 Da)

-

Poly(methyl methacrylate) (PMMA) (MW: 120,000 Da)

-

-

Solvents:

-

Dichloromethane (DCM) (ACS grade)

-

Chloroform (ACS grade)

-

Dimethylformamide (DMF) (ACS grade)

-

-

Non-solvents:

-

Methanol (ACS grade)

-

Petroleum Ether (ACS grade)

-

Equipment

-

Magnetic stirrer with heating plate

-

Ultrasonic bath

-

High-speed homogenizer

-

Fume hood

-

Vacuum oven

-

Scanning Electron Microscope (SEM)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Solvent Casting for Film Formation

This method is suitable for creating thin films of polymer embedded with this compound.

-

Preparation of Polymer Solution: Dissolve 500 mg of the chosen polymer (e.g., PLGA) in 10 mL of a suitable solvent (e.g., DCM) in a glass vial. Stir at room temperature until the polymer is completely dissolved.

-

Incorporation of this compound: In a separate vial, dissolve 50 mg of this compound in 2 mL of the same solvent.

-

Mixing: Add the this compound solution to the polymer solution dropwise while stirring. Continue stirring for 1 hour to ensure homogenous mixing.

-

Casting: Pour the mixture into a flat-bottomed petri dish.

-

Solvent Evaporation: Place the petri dish in a fume hood and allow the solvent to evaporate slowly over 24-48 hours.

-

Drying: Transfer the resulting film to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

-

Storage: Store the drug-loaded polymer film in a desiccator.

Protocol 2: Emulsion-Solvent Evaporation for Microsphere Formulation

This protocol is designed to produce microspheres for injectable or oral delivery systems.

-

Organic Phase Preparation: Dissolve 200 mg of polymer (e.g., PLA) and 20 mg of this compound in 5 mL of DCM.

-

Aqueous Phase Preparation: Prepare a 100 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.

-

Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.

-

Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm at room temperature for 4 hours to allow the DCM to evaporate.

-

Microsphere Collection: Collect the hardened microspheres by centrifugation at 5,000 rpm for 10 minutes.

-

Washing: Wash the microspheres three times with deionized water to remove residual PVA.

-

Lyophilization: Freeze-dry the microspheres for 48 hours to obtain a fine powder.

-

Storage: Store the microspheres in a tightly sealed container at 4°C.

Characterization of this compound-Polymer Composites

A thorough characterization is crucial to understand the properties of the formulated composite material.[2][3]

| Technique | Parameter Measured | Purpose | Expected Outcome |

| Scanning Electron Microscopy (SEM) | Surface morphology, size, and shape | To visualize the physical form of the composite (e.g., film smoothness, microsphere integrity). | Homogenous and smooth film surface; spherical and non-aggregated microspheres. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallinity | To determine the physical state of the drug within the polymer and assess drug-polymer interactions.[4] | A shift in Tg or disappearance of the drug's melting peak may indicate molecular dispersion. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | To evaluate the thermal stability of the composite material.[4] | The composite should exhibit thermal stability within the range of its intended application and storage. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonds, functional groups | To confirm the presence of this compound in the polymer matrix and identify any chemical interactions.[5] | Characteristic peaks of both the polymer and the drug should be present. Shifts in peaks may suggest interactions. |

| UV-Vis Spectroscopy | Drug loading and encapsulation efficiency | To quantify the amount of this compound incorporated into the polymer matrix. | High encapsulation efficiency and desired drug loading. |

| In Vitro Release Studies | Drug release profile over time | To determine the rate and mechanism of drug release from the polymer matrix. | A sustained release profile over the desired period. |

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this protocol.

Caption: Workflow for Solvent Casting Method.

Caption: Workflow for Emulsion-Solvent Evaporation Method.

Data Interpretation and Troubleshooting

-